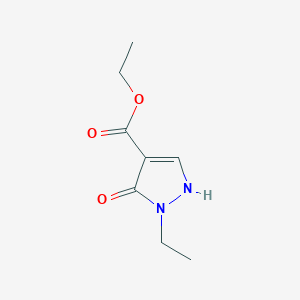

1-エチル-5-ヒドロキシ-1H-ピラゾール-4-カルボン酸エチル

説明

Ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C8H12N2O3 and its molecular weight is 184.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ピラゾール誘導体の合成

1-エチル-5-ヒドロキシ-1H-ピラゾール-4-カルボン酸エチルを含むピラゾール誘導体は、遷移金属触媒、光レドックス反応、ワンポット多成分プロセス、新規反応剤、革新的な反応タイプなどの様々な方法を用いて合成されます . これらの誘導体は、その魅力的な特性のために広く研究されています .

生物活性

ピラゾールは、抗結核剤、抗菌剤、抗真菌剤、抗炎症剤、抗癌剤、抗糖尿病剤など、様々な生物活性を示します . これは、それらを医薬品化学の分野における重要な研究対象にしています .

マラリア原虫熱帯熱マラリア原虫ジヒドロオロテートデヒドロゲナーゼの阻害剤

1-エチル-5-ヒドロキシ-1H-ピラゾール-4-カルボン酸エチルとその位置異性体は、マラリア原虫のライフサイクルにおける重要な酵素である熱帯熱マラリア原虫ジヒドロオロテートデヒドロゲナーゼ(PfDHODH)を阻害する上で有望な結果を示しています .

イソキサゾール誘導体の調製

関連化合物である1H-ピラゾール-4-カルボン酸エチルは、イソキサゾール-4-カルボン酸誘導体およびイソキサゾール-3,5-ジカルボンアミドの調製に使用されます . これらの誘導体は、医薬品や農業など、様々な分野で潜在的な用途を持っています .

有機合成

1H-ピラゾール-4-カルボン酸エチルは、有機合成の中間体として機能します . これは、様々な有機化合物の合成に使用され、有機化学の発展に貢献しています .

抗癌研究

1-エチル-5-ヒドロキシ-1H-ピラゾール-4-カルボン酸エチルの癌治療における役割に関する特定の研究は入手できませんが、一般的にピラゾール誘導体は抗癌特性を示すことがわかっています . したがって、この化合物が潜在的な抗癌用途のために探索される可能性もあります。

生物活性

Ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Synthesis

Ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate features a pyrazole ring with an ethyl ester and a hydroxyl group, which contribute to its biological activities. The synthesis typically involves the cyclization of ethyl acetoacetate with hydrazine derivatives under specific conditions, leading to the formation of the pyrazole core followed by functionalization at the 5-position with hydroxyl and ethyl groups .

Synthetic Route Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Ethyl acetoacetate + Hydrazine | Formation of pyrazole ring |

| 2 | Electrophilic substitution | Introduction of ethyl and hydroxyl groups |

Antimicrobial Properties

Research indicates that ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The IC50 values for inhibition of COX-1 and COX-2 have been reported, indicating that this compound could serve as a lead structure for the development of new anti-inflammatory drugs .

The biological activity of ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate is largely attributed to its ability to interact with specific molecular targets such as enzymes involved in inflammatory pathways. The hydroxyl and ester groups enhance binding affinity to these targets, modulating their activity effectively .

Case Studies

Case Study 1: Antimicrobial Activity

In a study evaluating various derivatives of pyrazole compounds, ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, showcasing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects using carrageenan-induced paw edema in rats. Ethyl 1-ethyl-5-hydroxy-1H-pyrazole-4-carboxylate demonstrated a significant reduction in edema compared to the control group, with an effective dose (ED50) calculated at 10 mg/kg body weight .

特性

IUPAC Name |

ethyl 2-ethyl-3-oxo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-10-7(11)6(5-9-10)8(12)13-4-2/h5,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBKCBYUKMCFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CN1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。